molecular formula C25H19N5O4 B2694537 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-75-8

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2694537
CAS No.: 1031594-75-8
M. Wt: 453.458
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a carboxamide side chain. The structure includes:

  • A 1,3-benzodioxol-5-ylmethyl group attached to the carboxamide nitrogen, which confers metabolic stability due to the methylenedioxy moiety .
  • A 5-oxo-4,5-dihydroquinazoline scaffold, common in bioactive molecules targeting kinases or adenosine receptors .

Synthesis Insights:
The compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as described for analogous pyrazole carboxamides in . The benzodioxolylmethylamine derivative would react with the activated carboxylic acid intermediate of the triazoloquinazoline core .

Properties

CAS No.

1031594-75-8

Molecular Formula

C25H19N5O4

Molecular Weight

453.458

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31)

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C24H20N4O3
  • Molecular Weight : 416.44 g/mol
  • IUPAC Name : this compound

Synthesis

The compound can be synthesized through multi-step organic reactions involving the condensation of benzodioxole derivatives with triazole precursors. The synthesis typically requires specific catalysts and controlled conditions to achieve high purity and yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes implicated in cancer progression:

  • Thioredoxin Reductase (TrxR) : This enzyme is crucial for maintaining redox balance in cells. Inhibition of TrxR by similar compounds has been linked to enhanced oxidative stress in cancer cells, leading to increased cell death.

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against various pathogens:

  • Bacterial Strains : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli using compounds with similar structures.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The benzodioxole moiety likely interacts with active sites on target enzymes.
  • Receptor Binding : The triazole ring may facilitate binding to specific receptors involved in signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Triazole Derivative AAnticancerInduced apoptosis in MCF-7 cells
Triazole Derivative BAntimicrobialEffective against E. coli
Triazole Derivative CEnzyme InhibitionInhibited TrxR with IC50 values indicating potency

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. This is facilitated by the compound's ability to modulate signaling pathways associated with cancer cell survival .

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Phosphodiesterase Inhibition : Similar compounds in this class have been reported to inhibit phosphodiesterase enzymes (PDE), which play a crucial role in cellular signaling pathways. This inhibition can lead to enhanced neuronal signaling and may be beneficial in treating neurodegenerative disorders .

Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Material Science Applications

The unique structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide also opens avenues for applications in material sciences:

  • Photophysical Properties : The compound's benzodioxole component contributes to interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Several case studies have documented the efficacy and safety profiles of similar compounds:

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines; induction of apoptosis observed.
Study 2Enzymatic InhibitionDemonstrated inhibition of PDE activity; potential therapeutic implications for cognitive enhancement.
Study 3Antimicrobial EffectsEffective against multiple bacterial strains; potential for new antibiotic development.

Comparison with Similar Compounds

Core Structural Modifications and Physicochemical Properties

The target compound shares structural homology with N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound ID: E543-0685, ). Key differences lie in the substituents:

Property Target Compound Analog (E543-0685)
Substituent at N-Benzyl 1,3-Benzodioxol-5-ylmethyl Benzyl
Aryl Group at Position 3 4-Methylphenyl 4-Methoxyphenyl
Molecular Formula C₂₇H₂₁N₅O₄ C₂₄H₁₉N₅O₃
Molecular Weight ~479.49 g/mol 425.45 g/mol
logP Estimated 3.2–3.5 (benzodioxole ↑ lipophilicity) 2.9677
Hydrogen Bond Acceptors 8 7
Polar Surface Area ~85 Ų 82.188 Ų

Key Observations :

  • The 4-methylphenyl substituent (vs. 4-methoxyphenyl) eliminates hydrogen-bonding capacity, favoring hydrophobic interactions in target binding pockets.

Q & A

Basic: What are the common synthetic routes for constructing the triazolo[1,5-a]quinazoline core in this compound?

The triazolo[1,5-a]quinazoline scaffold can be synthesized via cyclocondensation of quinazoline precursors with triazole-forming reagents. A typical approach involves:

  • Step 1 : Formation of the quinazolinone intermediate through condensation of anthranilic acid derivatives with carbonyl reagents (e.g., acetic anhydride or urea).
  • Step 2 : Introduction of the triazole ring via cycloaddition reactions, such as Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under catalytic conditions.
  • Step 3 : Functionalization of the triazoloquinazoline core with substituents (e.g., benzodioxole and methylphenyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays for this compound?

Discrepancies may arise due to variations in assay conditions (e.g., pH, solvent polarity) or microbial strain specificity. To address this:

  • Standardize Assay Protocols : Use consistent Mueller–Hinton agar for antimicrobial testing and ensure uniform inoculum density (e.g., 1.5 × 10⁸ CFU/mL) .
  • Control for Solvent Effects : Compare activity in dimethyl sulfoxide (DMSO) vs. aqueous buffers to rule out solvent interference.
  • Validate with Molecular Docking : Perform computational studies (e.g., AutoDock Vina) to correlate activity with binding affinity to target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, the benzodioxole methylene protons appear as a singlet near δ 5.9–6.1 ppm .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 485.2) and detect impurities.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Advanced: How can density functional theory (DFT) be applied to predict the compound’s reactivity or binding modes?

  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to optimize the molecular structure and calculate electrostatic potential maps for nucleophilic/electrophilic sites .
  • Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps to predict charge-transfer interactions with biological targets.
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with fungal lanosterol 14α-demethylase) to assess binding stability over time .

Basic: What in vitro models are suitable for evaluating this compound’s antimicrobial potential?

  • Bacterial Strains : Use Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with broth microdilution (MIC values in µg/mL).
  • Fungal Strains : Test against Candida albicans (ATCC 10231) using disk diffusion assays with ketoconazole as a positive control .

Advanced: What experimental strategies can address low solubility in pharmacological assays?

  • Co-Solvent Systems : Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced: What methodologies are used to assess environmental fate and ecotoxicology?

  • Biodegradation Assays : Use OECD 301B guidelines to test microbial degradation in activated sludge.
  • QSAR Modeling : Predict bioaccumulation (log Kow) and toxicity (e.g., LC50 for Daphnia magna) using EPI Suite software .

Basic: What synthetic precursors are critical for scaling up production of this compound?

Key intermediates include:

  • Quinazolinone derivative : Synthesized from 2-aminobenzoic acid and urea.
  • Benzodioxole-methylamine : Prepared via reductive amination of piperonal.
  • Triazole precursor : Generated from azide-alkyne cycloaddition .

Advanced: How can crystallography resolve ambiguities in the compound’s stereochemistry?

  • Single-Crystal X-ray Diffraction (SXRD) : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and anisotropic displacement parameters .
  • Powder XRD : Compare experimental and simulated patterns to confirm polymorphic purity .

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